![molecular formula C11H15ClFN B564574 4-(3-Fluorophenyl)piperidine hydrochloride CAS No. 104774-94-9](/img/structure/B564574.png)
4-(3-Fluorophenyl)piperidine hydrochloride
Overview
Description
4-(3-Fluorophenyl)piperidine hydrochloride is an organic compound with the chemical formula C11H15ClFN. It is a hydrochloride salt of 4-(3-fluorophenyl)piperidine, characterized by its white solid form and moderate solubility
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-fluorophenyl)piperidine hydrochloride typically involves the reaction of 3-fluorobenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Fluorophenyl)piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the fluorophenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperidines or fluorophenyl derivatives.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis:
4-(3-Fluorophenyl)piperidine hydrochloride plays a crucial role as an intermediate in synthesizing various pharmaceuticals, especially those targeting neurological disorders. The incorporation of fluorine enhances the compound's lipophilicity and biological activity, making it a valuable building block for developing selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (SNRIs) .
Therapeutic Applications:
Research indicates that compounds derived from this compound may be effective in treating conditions such as depression, anxiety disorders, and other central nervous system disorders .
Neuroscience Research
Investigating Neurotransmitter Systems:
This compound is utilized in studies examining neurotransmitter systems, particularly serotonin and norepinephrine pathways. It has been shown to inhibit the reuptake of these neurotransmitters, which is vital for developing treatments for mood disorders .
Case Study: SSRIs and SNRIs
In a study evaluating the efficacy of various piperidine derivatives, this compound was highlighted for its potential as a serotonin reuptake inhibitor. This suggests its application in developing new antidepressants with improved efficacy and fewer side effects compared to existing medications .
Chemical Biology
Probing Cellular Mechanisms:
The compound serves as a tool in chemical biology to explore cellular mechanisms. Its ability to interact with specific molecular targets aids researchers in understanding complex biological processes .
Fragment-Based Drug Discovery:
Recent studies have identified fluorinated piperidines as promising fragments for fragment-based drug discovery (FBDD). The unique properties of this compound enhance its potential as a lead compound in drug development .
Drug Discovery
Exploration of New Drug Candidates:
The distinct structure of this compound allows researchers to explore new drug candidates that may lead to more effective therapies. Its application extends to the development of selective receptor modulators, which can improve therapeutic outcomes .
Data Summary Table: Applications in Drug Discovery
Analytical Chemistry
Quality Control in Pharmaceutical Manufacturing:
The compound is also utilized in analytical methods to detect and quantify related substances, ensuring quality control during pharmaceutical manufacturing processes .
Mechanism of Action
The mechanism of action of 4-(3-fluorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of specific pathways, influencing cellular processes such as signal transduction or metabolic regulation .
Comparison with Similar Compounds
- 4-Phenylpiperidine
- 4-(4-Chlorophenyl)-4-hydroxypiperidine
- 1-(4-Fluorobenzyl)piperazine
- 4-(3-Fluorophenoxy)piperidine hydrochloride
Comparison: 4-(3-Fluorophenyl)piperidine hydrochloride is unique due to the presence of the fluorine atom on the phenyl ring, which imparts distinct electronic properties. This fluorine substitution can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs .
Biological Activity
Overview
4-(3-Fluorophenyl)piperidine hydrochloride is a synthetic organic compound with the chemical formula C11H15ClFN. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interaction with various receptors and enzymes. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.
The synthesis of this compound typically involves the reaction of 3-fluorobenzaldehyde with piperidine, often facilitated by reducing agents like sodium borohydride, followed by the formation of the hydrochloride salt through the addition of hydrochloric acid. The compound appears as a white solid and exhibits moderate solubility in water.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including neurotransmitter receptors. It is known to modulate the activity of certain pathways involved in signal transduction and metabolic regulation. The presence of a fluorine atom on the phenyl ring enhances its electronic properties, potentially affecting its binding affinity and reactivity compared to similar compounds .
Receptor Interaction
Research indicates that this compound may act as an antagonist at neurokinin receptors, particularly NK3 receptors. A study evaluating various derivatives found that compounds with similar piperidine structures exhibited varying degrees of NK3 receptor antagonism, suggesting that modifications to the piperidine core can significantly influence biological activity. For instance, while some derivatives showed IC50 values in the micromolar range, others demonstrated more potent inhibition .
Case Studies
- NK3 Receptor Antagonism : In a comparative analysis, derivatives similar to 4-(3-fluorophenyl)piperidine were tested for their ability to inhibit NKB-induced activation of NK3 receptors. The findings highlighted that structural modifications could enhance or diminish antagonistic activity, with some compounds achieving IC50 values as low as 0.26 µM, indicating strong receptor inhibition .
- Stability and Environmental Impact : Another study focused on the stability of piperidine derivatives in biological systems and their environmental degradation profiles. It was found that some derivatives maintained stability in serum while being susceptible to photodegradation under UV light, which could mitigate environmental contamination risks associated with pharmaceutical residues .
Comparative Analysis with Similar Compounds
Compound Name | Structure | IC50 (µM) | Remarks |
---|---|---|---|
This compound | Structure | TBD | Investigated for NK3 receptor antagonism |
1-(4-Fluorobenzyl)piperazine | TBD | 0.5 | More potent than some piperidine analogs |
4-(4-Chlorophenyl)-4-hydroxypiperidine | TBD | 2.0 | Similar structure with differing activity |
Applications in Drug Development
The unique properties of this compound make it a valuable scaffold in drug discovery, particularly for developing new therapeutics targeting neurological disorders. Its ability to modulate receptor activity positions it as a candidate for further investigation in pharmacological studies aimed at treating conditions such as anxiety and depression.
Properties
IUPAC Name |
4-(3-fluorophenyl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9;/h1-3,8-9,13H,4-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWKZINPPPZZCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660822 | |
Record name | 4-(3-Fluorophenyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104774-94-9 | |
Record name | Piperidine, 4-(3-fluorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104774-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Fluorophenyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 104774-94-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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